2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15-10-14(11-4-2-1-3-5-11)25-17-18-16(19-20(15)17)12-6-8-13(9-7-12)21(23)24/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJJDIZMFTYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triazole-Thione Precursors
The triazole-thione intermediate 4a–4t (general structure shown in Figure 1) is synthesized via a three-step sequence:
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Esterification : Carboxylic acids (e.g., 4-nitrobenzoic acid) are converted to methyl esters (2a–2t ) using methanol and sulfurous dichloride.
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Hydrazide Formation : Esters react with hydrazine hydrate to yield hydrazides (3a–3t ).
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Cyclization : Hydrazides undergo cyclization with ammonium thiocyanate in basic conditions to form 2,4-dihydro-3H-1,2,4-triazole-3-thiones (4a–4t ).
For the target compound, 4-nitrobenzoic acid serves as the starting material to introduce the 4-nitrophenyl group at position 2.
Cyclization with α-Halo Ketones
The triazole-thione intermediate reacts with α-halo ketones (e.g., phenacyl bromide) in the presence of sodium acetate to form the thiazinone ring. For example:
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Reaction Conditions : Anhydrous sodium acetate in ethanol under reflux for 6–8 hours.
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Mechanism : The thiol group of the triazole-thione attacks the α-carbon of the halo ketone, followed by intramolecular cyclization to form the seven-membered thiazinone ring.
This method yields the target compound with a phenyl group at position 5 if phenacyl bromide is used. Reported yields for analogous compounds range from 58% to 72%.
Ring-Closing Reactions Using 1,3-Dibromopropane
An alternative route employs 1,3-dibromopropane as a linker to fuse the triazole and thiazinone moieties.
Preparation of Triazole-Thiones with Phenyl Substituents
The triazole-thione intermediate 4a (bearing a phenyl group) is synthesized from benzoic acid derivatives. For instance, phenylacetic acid undergoes esterification, hydrazide formation, and cyclization as described in Section 1.1.
Cyclization with 1,3-Dibromopropane
The triazole-thione reacts with 1,3-dibromopropane in the presence of NaOH and NaHCO₃ at 80°C for 6 hours. This step facilitates the formation of the thiazinone ring via nucleophilic substitution:
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The thiolate ion attacks one bromide of 1,3-dibromopropane, while the adjacent nitrogen of the triazole attacks the other bromide, resulting in ring closure.
To introduce the 4-nitrophenyl group, the triazole-thione intermediate must originate from 4-nitrobenzoic acid. Post-cyclization, the nitro group remains intact, avoiding reduction under these conditions.
Phosphorous Oxychloride-Mediated Cyclization
Phosphorous oxychloride (POCl₃) is effective for dehydrative cyclization, particularly in forming heterocyclic rings with sulfur and nitrogen atoms.
Synthesis of Open-Chain Intermediates
A triazole-thione intermediate with a pendant ketone group is prepared by reacting 4-nitrobenzoyl chloride with hydrazine hydrate to form a hydrazide, followed by cyclization with ammonium thiocyanate.
Cyclization with POCl₃
The intermediate is refluxed in POCl₃ for 2–3 hours, leading to intramolecular cyclization and formation of the thiazinone ring. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with ice-cold water. This method achieves yields of ~60% for analogous triazolothiadiazines.
Functional Group Compatibility and Challenges
Nitro Group Stability
The 4-nitrophenyl group is stable under acidic (POCl₃) and basic (NaOH) conditions used in cyclization steps. However, reducing agents (e.g., H₂/Pd) must be avoided to prevent nitro reduction.
Regioselectivity
The position of substituents on the triazolo-thiazinone core is controlled by the starting materials. For example:
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The 4-nitrophenyl group is introduced via the carboxylic acid used in Step 1.1.
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The phenyl group at position 5 originates from α-halo ketones (e.g., phenacyl bromide) or dibromopropane linkers.
Optimization and Yield Improvement
Solvent and Temperature Effects
Purification Techniques
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Recrystallization : The final product is recrystallized from ethanol or dichloromethane to achieve >95% purity.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts in complex mixtures.
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | Triazole-thione + phenacyl bromide | 58–72 | High regioselectivity |
| 1,3-Dibromopropane | Triazole-thione + 1,3-dibromopropane | 60–65 | Simplified workup |
| POCl₃ Cyclization | Open-chain intermediate + POCl₃ | 55–60 | Rapid reaction time |
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The sulfur atom in the thiazine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 2-(4-aminophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of triazole derivatives is their antimicrobial properties. Compounds similar to 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one have been reported to exhibit potent antibacterial activity against a range of pathogens. Research indicates that 1,2,4-triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli effectively. For instance, derivatives with electron-withdrawing groups have shown enhanced antimicrobial activity due to their ability to interact more effectively with bacterial targets .
Antifungal Properties
Triazole compounds are also recognized for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have indicated that certain triazole derivatives demonstrate significant antifungal activity against strains like Candida albicans and Aspergillus species . The incorporation of specific substituents in the triazole structure enhances this activity.
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties. Some studies have indicated that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with triazole derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pesticides and Herbicides
Triazole compounds are increasingly being utilized in agriculture as pesticides and herbicides. Their effectiveness against fungal pathogens makes them valuable for crop protection. For example, triazole-based fungicides are widely used to control diseases caused by fungi in various crops . The structural modifications of triazoles can enhance their efficacy and reduce toxicity to non-target organisms.
Supramolecular Chemistry
In material science, triazole derivatives have been explored for their supramolecular properties. Their ability to form hydrogen bonds and π-π interactions allows them to be utilized in creating novel materials with specific functionalities. This includes applications in sensors and drug delivery systems where controlled release is essential .
Corrosion Inhibitors
Triazoles are also investigated as corrosion inhibitors due to their ability to form stable complexes with metal surfaces. This application is particularly relevant in industries where metal degradation poses significant challenges .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Effects |
|---|---|---|
| Medicinal | Antimicrobial (bacterial/fungal) | Effective against E. coli, S. aureus, antifungal properties |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress | |
| Agricultural | Pesticides and herbicides | Control of fungal pathogens in crops |
| Material Science | Supramolecular chemistry | Creation of novel materials for sensors |
| Corrosion inhibitors | Stability on metal surfaces |
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the triazole and thiazine rings can interact with enzyme active sites or receptor binding sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 403830-64-8)
- Substituents : 4-Methoxyphenyl (position 2), 4-chlorophenyl (position 5) .
- Molecular Formula : C₁₉H₁₆ClN₃O₂S.
- Properties :
- Methoxy (-OCH₃) is electron-donating, enhancing solubility and possibly blood-brain barrier penetration.
- Chloro (-Cl) is electron-withdrawing, improving stability in hydrophobic environments.
- Applications: Potential central nervous system (CNS) therapeutics due to methoxy’s lipophilicity .
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
- Substituents : 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 5) .
- Molecular Formula : C₁₉H₁₆ClN₃O₃S.
- Properties: Dual methoxy groups increase polarity and aqueous solubility.
- Applications : Solubility-enhanced candidates for oral administration .
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Substituents : 2-Propoxybenzylidene (position 5), 4-methylphenyl (position 2) .
- Molecular Formula : C₂₃H₂₁N₃O₂S.
- Properties :
- Benzylidene group introduces conjugation and rigidity, enhancing planarity for target binding.
- Methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups balance lipophilicity and metabolic stability.
- Applications : Enzyme inhibition via improved steric complementarity .
Core Structure Modifications
Thiophene-Fused Analogs
- Example: N-substituted thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidines (). Structure: Thiophene fused with triazolo-pyrimidine. Properties: Extended π-system enhances UV absorption and redox activity. Applications: Anticancer or antiviral agents due to heterocyclic diversity .
Triazolo-Thiadiazine Derivatives
- Example: 1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one (CAS 896265-05-7) . Structure: Thiadiazine ring replaces thiazinone. Properties: Acetyl and methoxyphenyl groups improve solubility and target specificity. Applications: PDE1 inhibition for neurological disorders .
Comparative Data Table
Biological Activity
The compound 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one belongs to the class of triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of triazole derivatives typically involves methods such as 1,3-dipolar cycloaddition or condensation reactions. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate nitrophenyl and phenyl precursors with thiazine derivatives. Characterization techniques like NMR spectroscopy , mass spectrometry , and X-ray crystallography are essential to confirm the structural integrity and purity of the synthesized compound.
Biological Activity Overview
Triazole derivatives are known for their broad spectrum of biological activities:
- Antimicrobial Activity : Many triazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against resistant strains of bacteria and fungi.
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation in various models.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. For example, they may inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. The compound has shown promising results in inhibiting VIM-2 MBLs with an IC50 value indicating moderate potency.
- Molecular Interactions : The triazole ring facilitates coordination with metal ions in enzymes, enhancing binding affinity and specificity. This is crucial for developing inhibitors against resistant bacterial strains.
Case Studies and Research Findings
Several studies have highlighted the potential of triazole derivatives:
- A study reported that a related triazole compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like vancomycin .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the triazole ring could enhance antibacterial activity against Gram-positive bacteria .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
